molecular formula C12H15IO3 B8517853 t-Butyl (3-iodophenoxy)acetate

t-Butyl (3-iodophenoxy)acetate

Cat. No.: B8517853
M. Wt: 334.15 g/mol
InChI Key: AWGWLALOAHUJAY-UHFFFAOYSA-N
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Description

t-Butyl (3-iodophenoxy)acetate is an ester derivative featuring a tert-butyl ester group and a 3-iodophenoxy moiety. Its molecular formula is C₁₂H₁₅IO₃, with a molecular weight of 334.15 g/mol.

Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

tert-butyl 2-(3-iodophenoxy)acetate

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3

InChI Key

AWGWLALOAHUJAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=CC=C1)I

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The iodine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. The t-butyl group’s steric hindrance and electron-donating nature modulate reactivity:

  • Mechanism : The reaction proceeds via a bimolecular mechanism (S<sub>N</sub>2), where the iodine acts as a leaving group. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.

  • Substituent Effects : Steric hindrance from the t-butyl group reduces ortho substitution, favoring para or meta positions. Partial rate factors for nitration of analogous t-butyl benzene derivatives show reduced ortho reactivity compared to toluene .

  • Kinetics : Kinetic studies indicate that reaction rates decrease with increasing steric bulk, but electronic activation from the phenoxy group offsets this effect.

Example Reaction :

t-Butyl (3-iodophenoxy)acetate+NuDMF, 80°Ct-Butyl (3-Nu-phenoxy)acetate+I\text{t-Butyl (3-iodophenoxy)acetate} + \text{Nu}^- \xrightarrow{\text{DMF, 80°C}} \text{t-Butyl (3-Nu-phenoxy)acetate} + \text{I}^-

Typical nucleophiles (Nu⁻): amines, alkoxides, thiols.

Ester Hydrolysis and Functionalization

The acetate ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization:

  • Acidic Hydrolysis : Treatment with HCl in ethyl acetate removes the t-butyl group, yielding the carboxylic acid derivative .

  • Basic Hydrolysis : Saponification with aqueous NaOH produces the sodium salt of the acid, useful in coupling reactions .

Experimental Data :

ConditionReagentProductYieldSource
HCl/EtOAc, 10°C4 M HCl(3-Iodophenoxy)acetic acid90%
NaOH, H<sub>2</sub>O/THF2 M NaOHSodium (3-iodophenoxy)acetate85%

Coupling Reactions via the Acetate Group

The ester participates in peptide coupling and amide bond formation:

  • Solid-Phase Synthesis : Reagents like HBTU/HOBT/DIEA facilitate coupling with amines or amino acid residues .

  • Reformatsky Reaction : The acetate group reacts with zinc enolates to form β-hydroxy esters .

Example :

t-Butyl (3-iodophenoxy)acetate+RZnCH2COORTHF, 65°Cβ-Hydroxy ester derivative\text{this compound} + \text{RZnCH}_2\text{COOR}' \xrightarrow{\text{THF, 65°C}} \text{β-Hydroxy ester derivative}

Reported yield: 65% .

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring undergoes EAS, though the t-butyl group sterically hinders ortho substitution:

  • Nitration : Directed to para/meta positions by the electron-donating phenoxy group. Steric effects reduce ortho attack .

  • Halogenation : Iodine can be replaced by other halogens under radical or metal-catalyzed conditions.

Regioselectivity Data :

ReactionMajor Product PositionYieldSource
Nitration (HNO<sub>3</sub>)Para70%
Bromination (Br<sub>2</sub>/Fe)Meta65%

Oxidation and Reduction Pathways

  • Oxidation : The t-butyl group remains inert, but the acetate can be oxidized to ketones under strong conditions (rarely utilized) .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes iodine, yielding t-butyl (3-hydroxyphenoxy)acetate.

Comparison with Similar Compounds

Ethyl 2-(3-Iodophenoxy)acetate

  • Structure : Replaces the tert-butyl group with an ethyl ester (C₁₀H₁₁IO₃ ).
  • Key Differences: Hydrolytic Stability: Ethyl esters are generally more susceptible to enzymatic or acidic hydrolysis than tert-butyl esters. For instance, EstCS1 enzyme hydrolyzes t-butyl acetate weakly, while ethyl esters are cleaved more readily . Synthetic Utility: Ethyl esters are cheaper but offer less steric protection, making them less ideal for multi-step syntheses .

tert-Butyl 2-(3-Formylphenoxy)acetate

  • Structure : Features a formyl (-CHO) group instead of iodine (C₁₃H₁₆O₄ , MW: 236.26 g/mol).
  • Key Differences :
    • Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), whereas the iodine allows halogen-specific reactions.
    • Safety Profile : Classified as H302 (harmful if swallowed) and H319 (causes serious eye irritation), suggesting higher acute toxicity compared to the iodine analog, though hazards for the latter are undocumented .

t-Butyl Acetate

  • Structure: Simplest tert-butyl ester (C₆H₁₂O₂), lacking the phenoxy-iodo moiety.
  • Key Differences: Physical Properties: Lower molecular weight (116.16 g/mol) and higher volatility (flash point: 22°C). Insoluble in water, similar to tert-butyl esters generally . Applications: Primarily a solvent or flavoring agent, unlike the 3-iodophenoxy derivative’s role in synthesis .

Isoamyl Acetate

  • Structure : Branched pentyl ester (C₇H₁₄O₂ ).
  • Key Differences: Volatility and Flavor: Used in food and fragrance industries due to fruity odor, contrasting with the non-volatile, iodinated tert-butyl ester . Reactivity: Lacks functional groups for further chemical modification, limiting synthetic utility compared to the iodine-substituted compound.

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Solubility Hydrolysis Rate Key Applications
t-Butyl (3-Iodophenoxy)acetate C₁₂H₁₅IO₃ 334.15 Low (organic) Slow (inferred) Pharmaceuticals, coupling reactions
Ethyl 2-(3-Iodophenoxy)acetate C₁₀H₁₁IO₃ 282.10 Moderate Fast Intermediate synthesis
tert-Butyl 2-(3-Formylphenoxy)acetate C₁₃H₁₆O₄ 236.26 Low Moderate Condensation reactions
t-Butyl Acetate C₆H₁₂O₂ 116.16 Insoluble Very slow Solvent, flavoring
Isoamyl Acetate C₇H₁₄O₂ 130.19 Insoluble Fast Food, fragrance

Research Findings and Trends

Hydrolytic Stability

  • Tert-butyl esters exhibit slow hydrolysis due to steric hindrance. For example, t-butyl acetate shows negligible hydrolysis under mild conditions, while ethyl analogs degrade rapidly . This stability is critical in protecting carboxylic acids during multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing t-Butyl (3-iodophenoxy)acetate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via acetylation of 3-iodophenol using acetyl chloride or ethanoic anhydride under controlled conditions. For example, reacting 3-iodophenol with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours yields the ester product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted phenol or diesters.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 filters) if aerosolization occurs .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Environmental Control : Avoid drainage disposal; use chemical waste containers compliant with local regulations .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR (δ 1.45 ppm for tert-butyl group) and 13C^{13}C-NMR (δ 170–175 ppm for ester carbonyl) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) or GC-MS to detect impurities <1% .
  • Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Factorial Design : Apply a 2k^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, increasing DMF volume from 5 mL to 10 mL improved yield by 12% in pilot studies .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 70°C, 1.2 eq. base, 18-hour reaction time) .
    • Data Contradictions : Conflicting reports on base efficacy (K₂CO₃ vs. Cs₂CO₃) suggest solvent-dependent reactivity; validate via controlled replicates .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Perform kinetic experiments in buffered solutions (pH 2–12). The tert-butyl group resists hydrolysis below pH 10, but deprotection occurs rapidly in strong acids (e.g., HCl/EtOAc) .
  • Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ester linkage. The C-O bond energy (≈75 kcal/mol) correlates with observed stability in neutral conditions .

Q. How can computational tools like COMSOL Multiphysics improve process scalability for this compound?

  • Methodological Answer :

  • Reactor Simulation : Model heat and mass transfer in batch reactors to predict scaling effects (e.g., 10 mL → 10 L). Adjust stirring rates to maintain Reynolds number similarity .
  • AI-Driven Optimization : Train machine learning models on historical reaction data to predict optimal parameters (e.g., solvent ratio, cooling rates) for continuous flow systems .

Q. What statistical methods are recommended for resolving contradictions in experimental data (e.g., varying yields across studies)?

  • Methodological Answer :

  • ANOVA Analysis : Identify significant factors (e.g., reagent purity, humidity) causing yield variability. For example, moisture content >0.5% reduced yields by 20% in humidity-controlled vs. ambient trials .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., 3-iodophenoxy derivatives) using random-effects models to account for heterogeneity in reaction setups .

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